molecular formula C4H8N2O3 B8817452 Ethyl 2-amino-2-(hydroxyimino)acetate

Ethyl 2-amino-2-(hydroxyimino)acetate

Cat. No. B8817452
M. Wt: 132.12 g/mol
InChI Key: QGYKRMZPOOILBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-2-(hydroxyimino)acetate is a useful research compound. Its molecular formula is C4H8N2O3 and its molecular weight is 132.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-amino-2-(hydroxyimino)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-amino-2-(hydroxyimino)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 2-amino-2-(hydroxyimino)acetate

Molecular Formula

C4H8N2O3

Molecular Weight

132.12 g/mol

IUPAC Name

ethyl 2-amino-2-hydroxyiminoacetate

InChI

InChI=1S/C4H8N2O3/c1-2-9-4(7)3(5)6-8/h8H,2H2,1H3,(H2,5,6)

InChI Key

QGYKRMZPOOILBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NO)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Water (600 ml) is added dropwise over a period of two hours to a vigorously stirred, room temperature mixture of ethyl cyanoformate (99 g, 1 mol), hydroxylamine hydrochloride (105 g, 1.5 mol ) and sodium carbonate (82 g, 0.77 mol ) in ethanol (1 L.) The resulting solution is stirred until the starting material has been consumed. When the reaction is complete, most of the solvent is removed in vacuo and the resulting residue is extracted with methylene chloride (3×200 ml.) The combined organic extracts are washed with brine (250 ml), dried (Na2SO4), filtered and concentrated to afford 120.1 g (91%) of compound 2a as a white solid. Further purification can be achieved by crystallization from chloroform and hexanes. 1H NMR (CDCl3): δ9.15 (br s, OH), 5.12 (br s, 2H), 4.32 (q, 2H), 1.42 (t, J=7.1 Hz, 3H). 13C NMR (CDCl3): δ161.4, 144.4, 62.8, 14.3.
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
99 g
Type
reactant
Reaction Step Two
Quantity
105 g
Type
reactant
Reaction Step Two
Quantity
82 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Yield
91%

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